molecular formula C11H14ClNO B182742 N-butyl-4-chlorobenzamide CAS No. 1455-99-8

N-butyl-4-chlorobenzamide

Cat. No. B182742
CAS RN: 1455-99-8
M. Wt: 211.69 g/mol
InChI Key: WBKMAVFQCXJDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-chlorobenzamide, also known as BCA, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. BCA is an important compound that has been used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism Of Action

N-butyl-4-chlorobenzamide acts as a competitive antagonist of GPCRs, specifically the GPR35 receptor. GPR35 is a poorly characterized receptor that has been implicated in various physiological processes such as inflammation, pain, and cancer. N-butyl-4-chlorobenzamide binds to the receptor and prevents the binding of its endogenous ligands, resulting in a decrease in receptor activity.

Biochemical And Physiological Effects

N-butyl-4-chlorobenzamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have cardioprotective effects in animal models of myocardial infarction. N-butyl-4-chlorobenzamide has been shown to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to decrease the activation of NF-kappaB, a key regulator of inflammation. N-butyl-4-chlorobenzamide has also been shown to decrease the expression of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins.

Advantages And Limitations For Lab Experiments

The main advantage of using N-butyl-4-chlorobenzamide in lab experiments is its specificity for the GPR35 receptor. N-butyl-4-chlorobenzamide has been shown to have minimal activity at other GPCRs, which makes it a useful tool to study the function of GPR35. However, N-butyl-4-chlorobenzamide has a relatively low affinity for the receptor, which can limit its effectiveness in some experiments. In addition, N-butyl-4-chlorobenzamide has poor solubility in aqueous solutions, which can make it difficult to use in some assays.

Future Directions

There are several future directions for research on N-butyl-4-chlorobenzamide. One area of interest is the role of GPR35 in cancer. GPR35 has been shown to be overexpressed in various types of cancer, and N-butyl-4-chlorobenzamide has been shown to have anti-tumor effects in some animal models of cancer. Another area of interest is the development of more potent and selective ligands for GPR35. N-butyl-4-chlorobenzamide has a relatively low affinity for the receptor, and more potent ligands could be useful for studying the function of GPR35 in various physiological processes. Finally, the development of more soluble forms of N-butyl-4-chlorobenzamide could improve its effectiveness in lab experiments.

Synthesis Methods

N-butyl-4-chlorobenzamide can be synthesized by reacting 4-chlorobenzoic acid with butylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction yields N-butyl-4-chlorobenzamide, which can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-butyl-4-chlorobenzamide has been extensively used in scientific research as a tool to study various biological processes. It has been used as a ligand for G protein-coupled receptors (GPCRs), which are important targets for drug discovery. N-butyl-4-chlorobenzamide has been used to study the structure and function of GPCRs, and to identify novel ligands that can modulate their activity. N-butyl-4-chlorobenzamide has also been used as a tool to study the role of GPCRs in various physiological processes such as inflammation, pain, and cardiovascular function.

properties

CAS RN

1455-99-8

Product Name

N-butyl-4-chlorobenzamide

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-butyl-4-chlorobenzamide

InChI

InChI=1S/C11H14ClNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14)

InChI Key

WBKMAVFQCXJDDT-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)Cl

Other CAS RN

1455-99-8

Origin of Product

United States

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